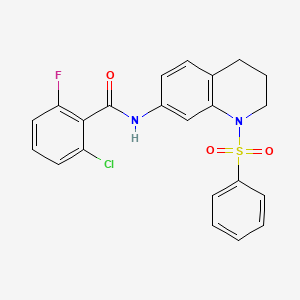
2-chloro-6-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-6-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound with the molecular formula C22H18ClFN2O3S. It has an average mass of 444.906 Da and a monoisotopic mass of 444.071075 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzamide core with various substituents. The compound includes a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further substituted with a chlorine and a fluorine atom .Scientific Research Applications
Antiviral Activity
The N-benzenesulfonyl amino acid scaffold has been associated with antiviral properties . Researchers have explored derivatives of this compound for their ability to inhibit viral replication. Investigating the antiviral potential of our compound could lead to novel therapeutic strategies against viral infections.
Anti-Cancer Potential
Compounds containing the N-benzenesulfonyl amino acid motif have demonstrated anti-cancer effects . By understanding the molecular mechanisms underlying this activity, we can explore its potential as an adjunct to existing cancer therapies or as a lead compound for drug development.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory properties are valuable for managing conditions such as arthritis, autoimmune disorders, and cardiovascular diseases. Our compound’s N-benzenesulfonyl moiety may contribute to its anti-inflammatory effects .
Antimicrobial Applications
Given the global challenge of antimicrobial resistance, novel antimicrobial agents are urgently needed. N-benzenesulfonyl amino acid derivatives have shown promise in inhibiting bacterial growth . Investigating our compound’s activity against specific pathogens could provide valuable insights.
Antithrombin Activity
Thrombosis and clotting disorders are significant health concerns. Some N-benzenesulfonyl amino acid esters exhibit antithrombin properties . Exploring our compound’s effects on coagulation pathways could contribute to the development of safer anticoagulant therapies.
Activation of Abscisic Acid (ABA) Receptors
Interestingly, N-benzenesulfonyl amino acid ester derivatives can mimic pyrabactin, which activates abscisic acid (ABA) receptors . ABA is a plant hormone involved in stress responses and growth regulation. Investigating our compound’s interaction with ABA receptors could have implications for plant biology and stress tolerance.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival .
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis pathway. The inhibition of MurD and GlmU enzymes disrupts this pathway, preventing the formation of the bacterial cell wall . The downstream effects include the inability of the bacteria to maintain their structural integrity, leading to their eventual death .
Pharmacokinetics
Similar compounds have been found to be very stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays , which could suggest good bioavailability.
Result of Action
The result of the compound’s action is the death of the bacteria. By inhibiting the function of MurD and GlmU enzymes, the compound prevents the synthesis of the bacterial cell wall . This leads to the bacteria being unable to maintain their structural integrity, resulting in their death .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUJYOLGHCXEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

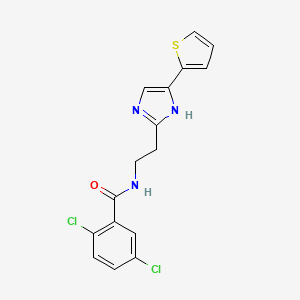
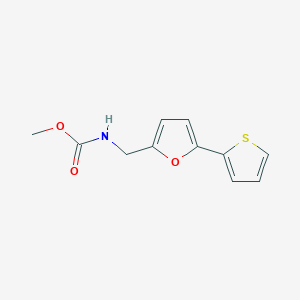

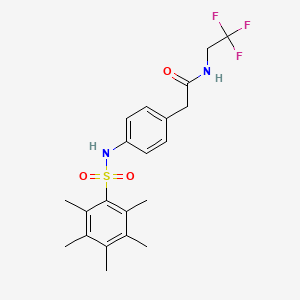
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)
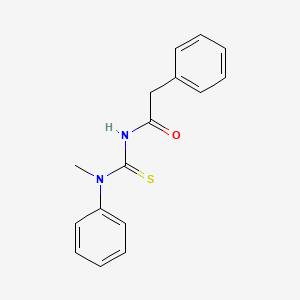
![7-(2-morpholin-4-ylethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2451155.png)
![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)
![5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2451159.png)


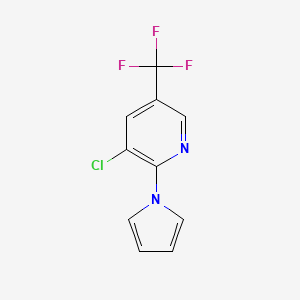
![4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451166.png)
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2451167.png)